molecular formula C8H15BF3K B6205823 potassium (2-cyclohexylethyl)trifluoroboranuide CAS No. 2200276-32-8

potassium (2-cyclohexylethyl)trifluoroboranuide

Cat. No.: B6205823
CAS No.: 2200276-32-8
M. Wt: 218.11 g/mol
InChI Key: BQSGIPZYTUJXCD-UHFFFAOYSA-N
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Description

Potassium (2-cyclohexylethyl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in synthetic chemistry and its role as a reagent in various organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium organotrifluoroborates, including potassium (2-cyclohexylethyl)trifluoroboranuide, typically involves the reaction of organoboronic acids with potassium fluoride and boron trifluoride. The general reaction can be represented as follows:

RB(OH)2+KF+BF3RBF3K+H2OR-B(OH)_2 + KF + BF_3 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KF+BF3​→R−BF3​K+H2​O

In this reaction, the organoboronic acid (R-B(OH)_2) reacts with potassium fluoride (KF) and boron trifluoride (BF_3) to form the potassium organotrifluoroborate (R-BF_3K) and water (H_2O). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyclohexylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of an aryl halide with the potassium organotrifluoroborate .

Scientific Research Applications

Potassium (2-cyclohexylethyl)trifluoroboranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which potassium (2-cyclohexylethyl)trifluoroboranuide exerts its effects involves the formation of reactive intermediates that participate in various chemical transformations. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the reactants. This leads to the formation of new bonds and the generation of the desired products .

Comparison with Similar Compounds

Similar Compounds

  • Potassium Phenyltrifluoroboranuide
  • Potassium Methyltrifluoroboranuide
  • Potassium Ethyltrifluoroboranuide

Uniqueness

Potassium (2-cyclohexylethyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclohexylethyl group provides steric hindrance, which can influence the outcome of chemical reactions and make it suitable for specific applications .

Properties

CAS No.

2200276-32-8

Molecular Formula

C8H15BF3K

Molecular Weight

218.11 g/mol

IUPAC Name

potassium;2-cyclohexylethyl(trifluoro)boranuide

InChI

InChI=1S/C8H15BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1

InChI Key

BQSGIPZYTUJXCD-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1CCCCC1)(F)(F)F.[K+]

Purity

95

Origin of Product

United States

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